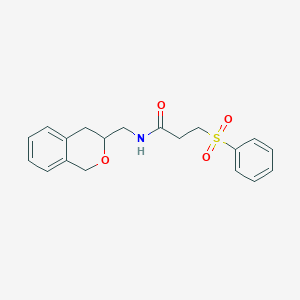

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide, also known as SMIP-004, is a synthetic compound that has been studied for its potential therapeutic applications. SMIP-004 was first synthesized in 2011 by researchers at the University of Michigan, and since then it has been the subject of numerous scientific studies.

Scientific Research Applications

Green Chemistry and Safer Chemical Substitutes

Research has focused on developing safer substitutes for hazardous chemicals. For example, dimethylaminopyridinium carbamoylides have been designed as new, safer alternatives to arylsulfonyl isocyanates, used in producing arylsulfonyl carbamates and ureas. This approach aligns with efforts to reduce the use of toxic isocyanates and dangerous chemicals like phosgene in chemical synthesis, which could be relevant for compounds like "N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide" in developing safer, environmentally friendly synthesis pathways (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism has been explored, where microbial-based systems are used to produce mammalian metabolites of drug candidates. This is crucial for understanding the metabolic fate of drugs in the body and for generating metabolites for further studies. Such approaches could be applicable to studying the metabolism of "N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide" and its effects in biological systems (Zmijewski et al., 2006).

Protein Chemistry and Nucleophilic Side Chains

The study of nucleophilic side chains of proteins using specific reagents can provide insights into protein structure and function. Compounds capable of undergoing specific reactions with protein side chains can be useful tools in biochemistry for probing protein structure, dynamics, and interactions. Understanding the reactivity of compounds like "N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide" with proteins could find applications in this area (Llamas et al., 1986).

Synthetic Organic Chemistry

The synthesis and reactivity of compounds containing the phenylsulfonyl group have been extensively studied. For instance, N-monosubstituted-3-(phenylsulfonyl)propanamides have been used as reagents for synthesizing 5-alkyl-2(5H)-furanones, showcasing the utility of these compounds in organic synthesis. Such methodologies could be relevant for the synthesis and functionalization of "N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide," offering pathways to novel derivatives with potential applications in material science, medicinal chemistry, and beyond (Tanaka, Wakita, Yoda, & Kaji, 1984).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c21-19(10-11-25(22,23)18-8-2-1-3-9-18)20-13-17-12-15-6-4-5-7-16(15)14-24-17/h1-9,17H,10-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHGNAGZFUCOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)